2-Anilino-2-pyridin-3-ylpropanenitrile

Description

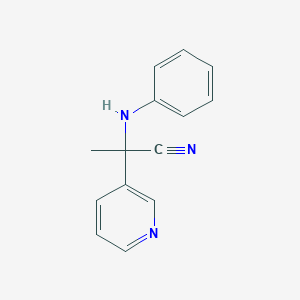

2-Anilino-2-pyridin-3-ylpropanenitrile is a nitrile-containing compound featuring a propanenitrile backbone with two aromatic substituents: an anilino (phenylamino) group and a pyridin-3-yl group attached to the central carbon. Its structure is represented as CH₂-C(NHPh)(Pyridin-3-yl)-C≡N, where the nitrile group occupies the terminal carbon. This compound is notable for its dual aromatic substituents, which may confer unique physicochemical properties, such as enhanced π-π stacking interactions or metal coordination capabilities.

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-anilino-2-pyridin-3-ylpropanenitrile |

InChI |

InChI=1S/C14H13N3/c1-14(11-15,12-6-5-9-16-10-12)17-13-7-3-2-4-8-13/h2-10,17H,1H3 |

InChI Key |

HQAJLDUHPSSFDV-UHFFFAOYSA-N |

SMILES |

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-2-pyridin-3-ylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine with an aniline derivative in the presence of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the use of pyridinylboronic acids and esters, which can be synthesized through halogen-metal exchange followed by borylation . This approach allows for the selective formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-2-pyridin-3-ylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or aniline rings are replaced with other groups.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Anilino-2-pyridin-3-ylpropanenitrile has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Anilino-2-pyridin-3-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Aryl-2-arylhydrazopropanenitriles ()

- Structure: Features a hydrazone group (NH-N=C) instead of the anilino and pyridinyl substituents.

- Functional Groups : Nitrile, hydrazone.

- Reactivity/Applications : These compounds serve as precursors for synthesizing indoles, 1,2,3-triazoles, and pyrazolo[4,3-<i>d</i>]pyrimidines via cyclization reactions. The hydrazone moiety enhances reactivity toward electrophilic substitution, enabling rapid heterocycle formation .

3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile ()

- Structure: A picolinonitrile derivative with amino and hydroxypropynyl groups on the pyridine ring.

- Functional Groups : Nitrile, amine, propargyl alcohol.

- Reactivity/Applications : The hydroxypropynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), suggesting utility in bioconjugation or polymer synthesis .

N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline ()

- Structure: An aniline derivative with cyanoethyl and acetoxyethyl substituents.

- Functional Groups : Nitrile, ester, tertiary amine.

- Reactivity/Applications : The acetoxy group may act as a lipophilic prodrug moiety, hydrolyzing to release acetic acid. Applications include dye intermediates or pharmaceutical excipients .

Functional Group Analogues

5-(Methylamino)-2-phenyloxazole-4-carbonitrile ()

- Structure: Oxazole core with methylamino and phenyl substituents.

- Functional Groups : Nitrile, oxazole, secondary amine.

- Reactivity/Applications : The oxazole ring is electron-deficient, facilitating nucleophilic aromatic substitution. Such compounds are explored as kinase inhibitors in drug discovery .

Comparative Data Table

*Note: Reported molecular formula for this compound in (C₁₈H₂₂O₄) conflicts with structural derivation.

Research Findings and Implications

- Reactivity: The anilino and pyridinyl groups in this compound may facilitate nucleophilic aromatic substitution or coordination chemistry, distinguishing it from hydrazone-based analogues ().

- Applications : Pyridine-containing nitriles are prevalent in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors). The dual aromatic substituents in the target compound could enhance binding affinity in drug-receptor interactions .

- Synthetic Utility: Unlike ’s hydrazononitriles, the absence of a hydrazone group limits cyclization pathways but expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to aryl halide compatibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.